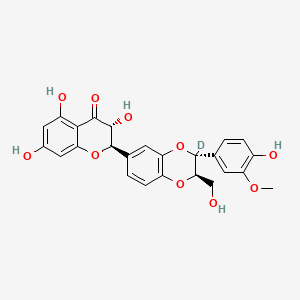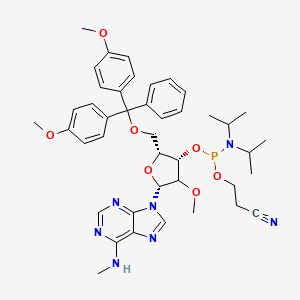
D-Mannoheptulose-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Mannoheptulose-13C: is a stable isotope-labeled form of D-Mannoheptulose, a naturally occurring ketose sugar. This compound is primarily found in avocados and is known for its role as a specific inhibitor of D-glucose phosphorylation . The incorporation of the carbon-13 isotope makes it particularly useful in metabolic studies and as a molecular tool in carbohydrate biochemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Extraction from Avocado: One method involves extracting D-Mannoheptulose from avocados using ion exchange resins such as Amberlite CR1320Ca.
Chemical Synthesis: Another method involves the oxidation of an olefinated sugar with potassium permanganate in aqueous acetone, followed by hydrogenation and hydrolysis to yield D-Mannoheptulose.
Industrial Production Methods: The industrial production of D-Mannoheptulose-13C typically involves the incorporation of the carbon-13 isotope during the synthesis process. This can be achieved through the use of carbon-13 labeled precursors in the chemical synthesis routes mentioned above .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: D-Mannoheptulose can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: The compound can be reduced to its corresponding alcohol form under appropriate conditions.
Substitution: D-Mannoheptulose can participate in substitution reactions, especially in the presence of suitable nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a tracer in metabolic flux analysis due to its carbon-13 labeling .
- Employed in studies involving carbohydrate metabolism and enzyme inhibition .
Biology:
- Investigated for its role in inhibiting D-glucose phosphorylation, which is crucial in various metabolic pathways .
Medicine:
- Explored for its potential in cancer therapy as a hexokinase inhibitor, enhancing the efficacy of oncolytic viruses in targeting cancer cells .
Industry:
Mécanisme D'action
Inhibition of D-Glucose Phosphorylation: D-Mannoheptulose-13C inhibits the enzyme hexokinase, which is responsible for the phosphorylation of D-glucose to glucose-6-phosphate. This inhibition blocks the utilization of glucose in metabolic pathways, leading to a decrease in ATP production and subsequent cellular effects .
Molecular Targets and Pathways:
Hexokinase Enzyme: The primary target of this compound.
Glycolysis Pathway: Inhibition of hexokinase affects the glycolysis pathway, reducing the production of ATP and other glycolytic intermediates.
Comparaison Avec Des Composés Similaires
D-Glucose: A common monosaccharide involved in energy production.
D-Fructose: Another ketose sugar with similar metabolic roles.
D-Galactose: A monosaccharide involved in various metabolic pathways.
Uniqueness of D-Mannoheptulose-13C:
Specific Inhibition: Unlike other sugars, this compound specifically inhibits D-glucose phosphorylation.
Stable Isotope Labeling: The incorporation of carbon-13 makes it a valuable tool for metabolic studies and tracing biochemical pathways.
Propriétés
Formule moléculaire |
C7H14O7 |
|---|---|
Poids moléculaire |
211.17 g/mol |
Nom IUPAC |
(3S,4S,5R,6R)-1,3,4,5,6,7-hexahydroxy(713C)heptan-2-one |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3,5-10,12-14H,1-2H2/t3-,5-,6-,7+/m1/s1/i1+1 |
Clé InChI |
HSNZZMHEPUFJNZ-QWTAQSKZSA-N |
SMILES isomérique |
C(C(=O)[C@H]([C@H]([C@@H]([C@@H]([13CH2]O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C(=O)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395540.png)
![[Lys8] Vasopressin Desglycinamide](/img/structure/B12395548.png)



![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B12395571.png)







